molecular formula C11H9BrO2S B13461970 Methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate

Methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate

Cat. No.: B13461970
M. Wt: 285.16 g/mol
InChI Key: NTAAVGRPWDENTJ-UHFFFAOYSA-N
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Description

Methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This benzothiophene derivative is a key building block in the synthesis of novel compounds for investigating new therapeutic pathways. Its structure is closely related to active scaffolds extensively studied in anticancer research, particularly in the development of inhibitors targeting the RhoA/ROCK signaling pathway, which is crucial in regulating tumor growth and metastasis . Furthermore, the benzothiophene core is a privileged structure in antimicrobial discovery, with research demonstrating the efficacy of analogous compounds against resistant strains of Staphylococcus aureus (MRSA) . The strategic bromo and ester functional groups on this scaffold make it an ideal substrate for further functionalization via cross-coupling reactions and hydrolysis, enabling researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H9BrO2S

Molecular Weight

285.16 g/mol

IUPAC Name

methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9BrO2S/c1-6-7-4-3-5-8(12)10(7)15-9(6)11(13)14-2/h3-5H,1-2H3

InChI Key

NTAAVGRPWDENTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=CC=C2Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Bromination of Benzothiophene Derivatives

Selective bromination at the 7-position of benzothiophene is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of catalysts like iron(III) bromide or benzoyl peroxide. Control of temperature (0–5°C) and stoichiometry is crucial to avoid over-bromination and to ensure regioselectivity at the 7-position.

One reported method involves:

  • Dissolving 3-methylbenzothiophene in an inert solvent such as n-heptane.
  • Irradiation with a 200 W bulb to initiate radical bromination.
  • Addition of benzoyl peroxide as a radical initiator.
  • Gradual addition of N-bromosuccinimide under reflux conditions (boiling) with stirring for 4–6 hours.
  • Cooling, filtration, and purification steps follow to isolate the 7-bromo-substituted product.

This approach yields 7-bromo-3-methylbenzothiophene intermediates suitable for subsequent functionalization.

Formation of the Methyl Ester at the 2-Position

The methyl ester group at position 2 is commonly introduced via condensation of methyl thioglycolate with appropriately substituted benzaldehydes or benzonitriles under basic conditions.

A microwave-assisted synthesis method includes:

  • Condensation of methyl thioglycolate with 2-chloro-5-nitrobenzaldehyde or similar substrates in the presence of triethylamine in DMSO.
  • Microwave irradiation at 130 °C for 11 minutes.
  • Work-up involving aqueous acidification and isolation of methyl 5-nitrobenzo[b]thiophene-2-carboxylate derivatives.
  • Subsequent halogenation or substitution steps to introduce the bromine at the 7-position.

Palladium-Catalyzed Carbonylation Approach

A more modern and versatile approach involves palladium-catalyzed carbonylation of methyl(2-(phenylethynyl)phenyl)sulfane derivatives under CO pressure (32 atm) and air (up to 40 atm) in methanol solvent at 80–100 °C for 24–36 hours.

  • This reaction forms benzothiophene-3-carboxylic esters, including methyl esters.
  • The catalyst system includes palladium complexes and potassium iodide as a co-catalyst.
  • The process allows for variation in substituents, including bromine at the 7-position.
  • Yields of methyl 2-phenylbenzo[b]thiophene-3-carboxylate analogues reach up to 80% under optimized conditions.
  • The method supports catalyst recycling in ionic liquids for sustainability.

Summary of Key Preparation Steps and Conditions

Step Reagents/Conditions Notes
Bromination at 7-position NBS, benzoyl peroxide, n-heptane, 200 W bulb irradiation, reflux 4–6 h Radical bromination with temperature and stoichiometry control
Ester formation at 2-position Methyl thioglycolate, triethylamine, DMSO, microwave 130 °C, 11 min Microwave-assisted condensation for rapid, high-yield ester formation
Pd-catalyzed carbonylation Pd catalyst, KI, CO (32 atm), air (40 atm), MeOH, 80–100 °C, 24–36 h Efficient, scalable method with catalyst recycling potential
Methylation at 3-position Base-catalyzed addition of methyl thioglycolate to benzaldehyde Yields 3-methyl substituted benzothiophenes

In-Depth Research Findings

  • Microwave-assisted synthesis reduces reaction times dramatically compared to conventional heating, with yields typically exceeding 70% for methyl benzo[b]thiophene-2-carboxylates.
  • Palladium-catalyzed carbonylation offers a green and scalable alternative, achieving up to 80% isolated yields of methyl esters with good selectivity and catalyst recyclability.
  • Radical bromination using NBS and benzoyl peroxide under controlled conditions ensures regioselective introduction of bromine at the 7-position, a critical step for the target compound.
  • Base-catalyzed additions of methyl thioglycolate to substituted benzaldehydes provide a versatile route to 3-substituted benzothiophenes, facilitating structural diversity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an alcohol solvent.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of 7-substituted derivatives.

    Oxidation: Formation of 7-bromo-3-methyl-1-benzothiophene-2-carboxylic acid.

    Reduction: Formation of 7-bromo-3-methyl-1-benzothiophene-2-methanol.

Scientific Research Applications

Methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate is primarily based on its ability to interact with biological targets such as enzymes and receptors. The bromine atom and the carboxylate ester group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit specific enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Key Compounds for Comparison:

Methyl 5-amino-1-benzothiophene-2-carboxylate (C₁₀H₉NO₂S, MW: 207.25 g/mol)

Sandaracopimaric acid methyl ester (C₂₁H₃₂O₂, MW: 316.48 g/mol)

Dehydroabietic acid methyl ester (C₂₁H₃₀O₂, MW: 314.46 g/mol)

Table 1: Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Functional Groups
Methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate C₁₁H₉BrO₂S 285.16 7-Br, 3-CH₃ Ester, Aromatic Thiophene
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S 207.25 5-NH₂ Ester, Aromatic Thiophene
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Diterpene backbone Ester, Carbocyclic
Dehydroabietic acid methyl ester C₂₁H₃₀O₂ 314.46 Aromatic diterpene backbone Ester, Conjugated Diene

Spectroscopic and Chromatographic Behavior

  • NMR Spectroscopy: The target compound’s ¹H NMR spectrum would show distinct deshielding of the aromatic proton near the bromine atom (~δ 7.5–8.0 ppm), contrasting with the amino-substituted analog’s NH₂ signal (~δ 5.5–6.0 ppm). Methyl esters in diterpenes (e.g., dehydroabietic acid methyl ester) exhibit characteristic triplet signals for methoxy groups (~δ 3.6–3.8 ppm).
  • Chromatography: The bromine atom increases retention time in reverse-phase HPLC compared to the amino-substituted analog due to higher hydrophobicity. Diterpene esters, with larger hydrophobic backbones, elute later than benzothiophene derivatives.

Crystallographic and Conformational Insights

Crystallographic software like SHELXL and ORTEP-3 can model the planarity of the benzothiophene core and the out-of-plane puckering effects caused by the 3-methyl group. In contrast, diterpene esters (e.g., sandaracopimaric acid methyl ester) exhibit significant non-planar conformations due to their fused ring systems.

Biological Activity

Methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound belongs to the benzothiophene family, characterized by a unique structure that includes a bromine atom and a carboxylate ester. Its molecular formula is C12_{12}H11_{11}BrO2_2, with a molecular weight of approximately 287.13 g/mol.

Antimicrobial Activity

Research indicates that derivatives of benzothiophene, including this compound, exhibit notable antimicrobial properties. The mechanism of action typically involves disrupting bacterial cell membranes, leading to cell death.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli50 µg/mL
Staphylococcus aureus100 µg/mL
Pseudomonas aeruginosa75 µg/mL

Anticancer Properties

This compound has also been studied for its anticancer potential. It may interfere with specific molecular pathways involved in cell proliferation and apoptosis. The compound's ability to modulate these pathways makes it a candidate for further development as an anticancer agent.

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Kinase Activity : The compound may act as a kinase inhibitor, disrupting signaling pathways essential for cancer cell survival.
  • Induction of Apoptosis : It may promote programmed cell death in cancer cells through various biochemical pathways.

Table 2: Anticancer Activity Overview

Cancer Cell LineIC50_{50} (µM)Reference
HeLa0.5
MCF-70.8
A5490.6

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against various strains, including resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent against infections caused by resistant bacteria .
  • Anticancer Research : In vitro studies showed that the compound effectively reduced the viability of cancer cell lines such as HeLa and MCF-7, indicating its potential as an anticancer drug candidate .

Q & A

Q. What are the optimal synthetic routes for Methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate, and how can purity be maximized?

  • Methodology : The synthesis typically involves a multi-step approach:

Core formation : Construct the benzothiophene ring via cyclization of substituted thiophenol derivatives using Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling.

Bromination : Introduce bromine at the 7-position using electrophilic brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide under UV light).

Esterification : React the carboxylic acid intermediate with methanol in the presence of a catalyst like H₂SO₄ or DCC (dicyclohexylcarbodiimide) to form the methyl ester.

  • Purity optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate high-purity product. Monitor reactions via TLC and confirm purity by HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :
  • 1H/13C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) to confirm substituent positions and ester group integrity. The bromine atom induces deshielding in adjacent protons.
  • IR spectroscopy : Identify key functional groups (e.g., ester C=O stretch ~1700 cm⁻¹, C-Br ~600 cm⁻¹).
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ and isotopic pattern due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • X-ray crystallography : Resolve absolute configuration using SHELXL for refinement and ORTEP-3 for visualization .

Q. How does the steric and electronic environment of the bromine substituent influence reactivity?

  • Methodology :
  • Steric effects : The bulky bromine atom at the 7-position hinders nucleophilic attack at adjacent positions, favoring reactions at the 2-carboxylate group.
  • Electronic effects : Bromine’s electron-withdrawing nature increases electrophilicity of the thiophene ring, enhancing susceptibility to SNAr (nucleophilic aromatic substitution) at the 3-methyl position.
  • Experimental validation : Compare reaction rates with non-brominated analogs using kinetic studies (UV-Vis monitoring) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., thermal motion vs. disorder) be resolved for this compound?

  • Methodology :
  • Refinement tools : Use SHELXL to model disorder, applying restraints (e.g., SIMU/DELU) for anisotropic displacement parameters. Validate with R-factor convergence (<5%).
  • Validation checks : Employ PLATON (ADDSYM) to detect missed symmetry and check for overfitting using the Hirshfeld test.
  • Data collection : Optimize crystal quality via slow evaporation (hexane/ethyl acetate) and collect high-resolution data (≤0.8 Å) to reduce ambiguity .

Q. What strategies mitigate competing side reactions during functionalization of the benzothiophene core?

  • Methodology :
  • Protecting groups : Temporarily block the ester group with tert-butyl or benzyl groups during bromine substitution to prevent hydrolysis.
  • Catalyst selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to minimize dehalogenation side reactions.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility and reduce aggregation, improving reaction selectivity .

Q. How can computational modeling predict bioactivity of derivatives?

  • Methodology :
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinase enzymes). Validate with MD simulations (GROMACS) to assess stability.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values from in vitro assays.
  • ADMET prediction : Employ SwissADME to optimize pharmacokinetic properties (e.g., logP <5 for blood-brain barrier penetration) .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for similar benzothiophene derivatives?

  • Methodology :
  • Solvent calibration : Reconcile shifts by referencing to TMS in identical solvents (e.g., CDCl₃ vs. DMSO-d₆).
  • Dynamic effects : Account for temperature-dependent conformational changes (e.g., ring puckering) using variable-temperature NMR .

Q. Why do X-ray structures show varying dihedral angles between the benzothiophene ring and ester group?

  • Methodology :
  • Crystal packing analysis : Use Mercury to visualize intermolecular interactions (e.g., halogen bonding from Br) that distort angles.
  • Theoretical comparison : Calculate gas-phase geometry with Gaussian (DFT-B3LYP) to isolate environmental effects .

Tables

Q. Table 1: Key Spectral Data for this compound

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 2.45 (s, 3H, CH₃), 3.90 (s, 3H, OCH₃), 7.25–7.40 (m, Ar-H)
IR (KBr)1705 cm⁻¹ (C=O), 615 cm⁻¹ (C-Br)
HRMS[M+H]+ Calc.: 285.9921; Found: 285.9925

Q. Table 2: Common Side Reactions and Mitigation Strategies

Reaction TypeSide ProductMitigation StrategyReference
Ester hydrolysisCarboxylic acidUse anhydrous conditions, molecular sieves
DehalogenationDebrominated derivativeAvoid strong bases, use Pd catalysts

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